molecular formula C9H6FNO B2593570 1H-Indole-4-carboxaldehyde, 5-fluoro- CAS No. 1374873-57-0

1H-Indole-4-carboxaldehyde, 5-fluoro-

Cat. No. B2593570
M. Wt: 163.151
InChI Key: IDODFOIALPVOEQ-UHFFFAOYSA-N
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Description

“1H-Indole-4-carboxaldehyde, 5-fluoro-” is a synthetic intermediate useful for pharmaceutical synthesis . It is a member of the indole family and is an ideal precursor for the synthesis of active molecules . It is essential and efficient for generating biologically active structures .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Molecular Structure Analysis

The molecular formula of “1H-Indole-4-carboxaldehyde, 5-fluoro-” is C9H6FNO . Its molecular weight is 163.15 . The InChI code is 1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H .


Chemical Reactions Analysis

Indole derivatives are involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

The compound “1H-Indole-4-carboxaldehyde, 5-fluoro-” has a molecular weight of 163.15 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Indole Derivatives

Indole and its derivatives, including 1H-Indole-4-carboxaldehyde, 5-fluoro-, are foundational structures in organic chemistry due to their presence in a wide range of bioactive molecules and pharmaceuticals. The synthesis of indoles has been a topic of extensive research, with methodologies evolving to accommodate the diverse reactivity and functionalization of these compounds. Indole synthesis techniques, such as the Fischer, Reissert, and Bartoli indole syntheses, are critical for creating complex molecules with potential therapeutic applications (Taber & Tirunahari, 2011).

Material Science and Functional Materials

In material science, the incorporation of fluorine atoms into organic compounds, including indole derivatives, is a strategy to modify their physical and chemical properties. Fluorinated compounds exhibit unique behaviors in terms of reactivity, stability, and interaction with biological systems, making them valuable in the development of advanced materials and pharmaceuticals. For instance, fluorinated liquid crystals demonstrate exceptional properties that are advantageous for applications in displays and electronic devices (Hird, 2007).

Pharmacology and Medicinal Chemistry

The structural motif of 1H-Indole-4-carboxaldehyde, 5-fluoro-, is integral to many bioactive compounds that exhibit a broad spectrum of pharmacological activities. Indoles and their derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties, among others. The modification of the indole core structure, including fluorination, can enhance these activities, improve drug-like properties, and lead to the development of new therapeutic agents. Research into indolylarylsulfones, for example, has highlighted their potential as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, showcasing the critical role of indole derivatives in antiviral drug development (Famiglini & Silvestri, 2018).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are subject to further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-fluoro-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDODFOIALPVOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indole-4-carbaldehyde

CAS RN

1374873-57-0
Record name 5-fluoro-1H-indole-4-carbaldehyde
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